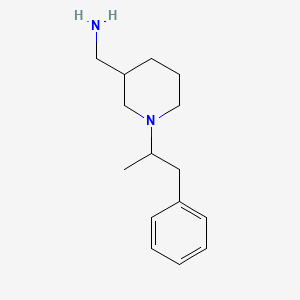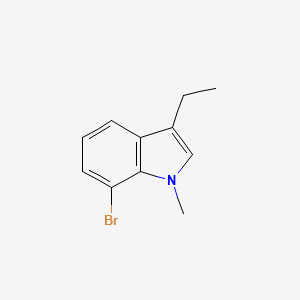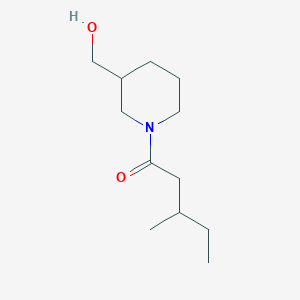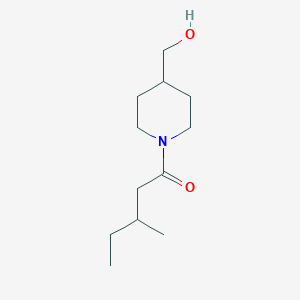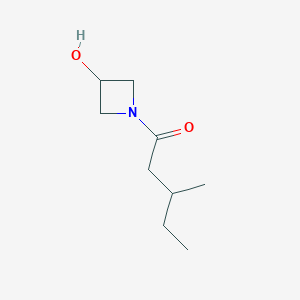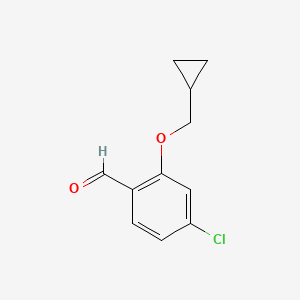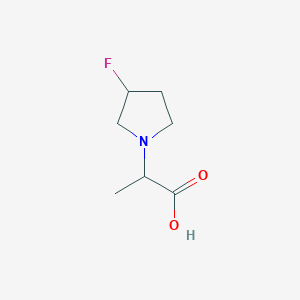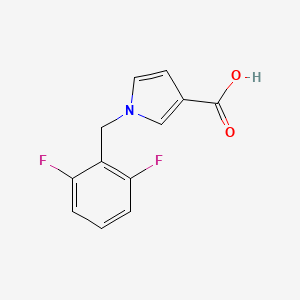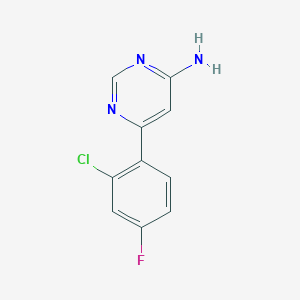
6-(2-氯-4-氟苯基)嘧啶-4-胺
描述
“6-(2-Chloro-4-fluorophenyl)pyrimidin-4-amine” is a chemical compound with the IUPAC name 2-chloro-N-(4-fluorophenyl)-4-pyrimidinamine . It has a molecular weight of 223.64 .
Synthesis Analysis
The synthesis of similar compounds often involves Suzuki coupling reactions . For instance, 2-chloro-5-fluoro-4-(4-fluorophenyl)pyrimidine can be synthesized by a Suzuki coupling reaction in the presence of (4-fluorophenyl)boronic acid, triphenylphosphine, and palladium (II) acetate catalyst .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H7ClFN3/c11-10-13-6-5-9(15-10)14-8-3-1-7(12)2-4-8/h1-6H,(H,13,14,15) .科学研究应用
抗肿瘤应用
- 抗肿瘤药物合成:它是许多抗肿瘤药物合成中的重要中间体。具体来说,它广泛用于抗肿瘤剂的小分子抑制剂中(甘等人,2021 年)。
量子化学表征
- 氢键位点:已使用量子化学方法研究了该化合物中的氢键位点。这项研究对于理解其在分子水平上的相互作用至关重要,这对药物设计和合成有影响(特劳雷等人,2017 年)。
合成与反应性
- 转化为氨基和氯代嘧啶衍生物:研究表明其转化为各种衍生物,扩大了其在药物化学中的潜在应用(博塔等人,1985 年)。
- 4-芳基氨基嘧啶衍生物的合成:研究表明其用于合成 4-芳基氨基嘧啶衍生物,该衍生物已显示出有希望的杀虫活性(吴等人,2019 年)。
- 氟芳基取代吡咯和嘧啶的合成:它参与了氟芳基取代吡咯和嘧啶的合成,突出了其在化学合成中的多功能性(戴夫和德赛,1999 年)。
生物学评价
- 对癌细胞的放射增敏作用:已经评估了包括与该化合物相关的在内的新型苯基嘧啶衍生物对人肺癌细胞的放射增敏作用。这表明其在改善癌症患者放疗效果中的潜在应用(郑等人,2019 年)。
类似物的合成
- 三氟甲基类似物的合成:该化合物已用于合成二氢乳清酸的三氟甲基类似物,这一过程在药物发现和开发中很重要(苏卡奇等人,2015 年)。
未来方向
While specific future directions for “6-(2-Chloro-4-fluorophenyl)pyrimidin-4-amine” are not available, research into similar compounds suggests potential applications in the development of new anticancer chemotherapeutic agents . The structure-activity relationship calculations showed that hydrophobic substituents and 1-naphthalenyl group at the R2 position increased the activity .
作用机制
Target of Action
The primary target of 6-(2-Chloro-4-fluorophenyl)pyrimidin-4-amine is Aurora kinase A . Aurora kinase A is a protein that plays a crucial role in cell division. It is involved in the formation of the mitotic spindle and the separation of sister chromatids during anaphase .
Mode of Action
6-(2-Chloro-4-fluorophenyl)pyrimidin-4-amine interacts with Aurora kinase A by inhibiting its activity . This inhibition reduces the phosphorylation of Aurora kinase A at Thr283, a critical step in the activation of this kinase . The compound’s interaction with its target leads to changes in the cell cycle, specifically causing an accumulation of cells in the G2/M phase .
Biochemical Pathways
The inhibition of Aurora kinase A by 6-(2-Chloro-4-fluorophenyl)pyrimidin-4-amine affects the cell cycle pathway . The compound’s action results in a halt in the progression of the cell cycle at the G2/M phase, preventing cells from undergoing mitosis . This disruption in the cell cycle can lead to cell death, particularly in cancer cells that rely on rapid cell division for growth .
Pharmacokinetics
The compound’s effectiveness in inhibiting aurora kinase a suggests that it has sufficient bioavailability to reach its target within cells .
Result of Action
The molecular and cellular effects of 6-(2-Chloro-4-fluorophenyl)pyrimidin-4-amine’s action include the inhibition of Aurora kinase A activity, the accumulation of cells in the G2/M phase of the cell cycle, and the induction of caspase-mediated apoptotic cell death . These effects can lead to a reduction in the growth of cancer cells .
生化分析
Biochemical Properties
6-(2-Chloro-4-fluorophenyl)pyrimidin-4-amine plays a significant role in various biochemical reactions. It acts as an inhibitor for cAMP-phosphodiesterase platelets, supporting adenosine inhibition of thrombocytopenia by preventing the absorption of vascular and blood cells . Additionally, it strengthens PGI2 anti-aggregation activity and enhances the biosynthesis of PGI2, thereby decreasing pulmonary hypertension . The compound interacts with enzymes such as cAMP-phosphodiesterase and proteins involved in the biosynthesis of prostaglandins, influencing their activity and expression.
Cellular Effects
The effects of 6-(2-Chloro-4-fluorophenyl)pyrimidin-4-amine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the activity of Aurora kinase A (AURKA), leading to cell cycle arrest at the G2/M phase and inducing caspase-mediated apoptotic cell death in cancer cells . This compound also affects the expression of genes involved in cell proliferation and apoptosis, thereby altering cellular metabolism and function.
Molecular Mechanism
At the molecular level, 6-(2-Chloro-4-fluorophenyl)pyrimidin-4-amine exerts its effects through various binding interactions with biomolecules. It binds to and inhibits the activity of enzymes such as cAMP-phosphodiesterase and AURKA . This inhibition leads to changes in gene expression and enzyme activity, resulting in altered cellular functions. The compound’s ability to inhibit AURKA activity is particularly significant in cancer therapy, as it induces cell cycle arrest and apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(2-Chloro-4-fluorophenyl)pyrimidin-4-amine change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that the compound maintains its inhibitory activity over extended periods, leading to sustained effects on cell signaling pathways and gene expression . Its stability and degradation rates may vary depending on the experimental conditions and the presence of other biomolecules.
Dosage Effects in Animal Models
The effects of 6-(2-Chloro-4-fluorophenyl)pyrimidin-4-amine vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . The threshold effects observed in these studies highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing adverse effects.
Metabolic Pathways
6-(2-Chloro-4-fluorophenyl)pyrimidin-4-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and metabolism. The compound is metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities . These metabolic pathways affect the compound’s bioavailability, efficacy, and toxicity, highlighting the importance of understanding its metabolism for therapeutic applications.
Transport and Distribution
The transport and distribution of 6-(2-Chloro-4-fluorophenyl)pyrimidin-4-amine within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution . Its localization and accumulation within specific tissues and cellular compartments influence its therapeutic effects and potential toxicity. Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic applications.
Subcellular Localization
The subcellular localization of 6-(2-Chloro-4-fluorophenyl)pyrimidin-4-amine affects its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Its localization within the nucleus, mitochondria, or other organelles influences its interactions with biomolecules and its overall biological activity. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
属性
IUPAC Name |
6-(2-chloro-4-fluorophenyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN3/c11-8-3-6(12)1-2-7(8)9-4-10(13)15-5-14-9/h1-5H,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUPCTXSOMBAZRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C2=CC(=NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Cyclopropyl-8-methylimidazo[1,2-a]pyridine](/img/structure/B1475398.png)

